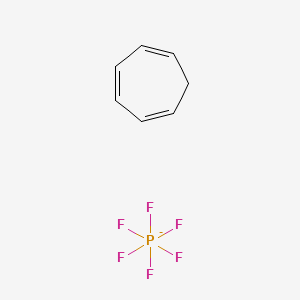
Cyclohepta-1,3,5-triene hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohepta-1,3,5-triene hexafluorophosphate is an organophosphorus compound that features a cycloheptatriene ring bonded to a hexafluorophosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohepta-1,3,5-triene can be synthesized through several methods. One classical method involves the photochemical reaction of benzene with diazomethane . Another method is the pyrolysis of the adduct of cyclohexene and dichlorocarbene . The Buchner ring enlargement is also a notable synthesis route, starting with the reaction of benzene with ethyl diazoacetate to give the corresponding norcaradiene ethyl ester, which then undergoes a thermally-allowed electrocyclic ring expansion to yield cyclohepta-1,3,5-triene .
Industrial Production Methods
Industrial production methods for cyclohepta-1,3,5-triene hexafluorophosphate are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclohepta-1,3,5-triene hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield cycloheptane derivatives.
Substitution: Substitution reactions can occur at the cycloheptatriene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions include oxidized cycloheptatriene derivatives, reduced cycloheptane derivatives, and various substituted cycloheptatriene compounds.
Scientific Research Applications
Cyclohepta-1,3,5-triene hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and as a building block in organic synthesis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohepta-1,3,5-triene hexafluorophosphate involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in molecular structure and function, leading to the observed effects.
Comparison with Similar Compounds
Cyclohepta-1,3,5-triene hexafluorophosphate can be compared with other similar compounds such as:
Properties
Molecular Formula |
C7H8F6P- |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
cyclohepta-1,3,5-triene;hexafluorophosphate |
InChI |
InChI=1S/C7H8.F6P/c1-2-4-6-7-5-3-1;1-7(2,3,4,5)6/h1-6H,7H2;/q;-1 |
InChI Key |
UYUAWKREGGAFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC=C1.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















